

Spectroscopic Analysis of 2-Methyl-1-propanol: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-1-propanol

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Introduction: **2-Methyl-1-propanol**, commonly known as isobutanol, is a primary alcohol with the chemical formula $(\text{CH}_3)_2\text{CHCH}_2\text{OH}$. As a fundamental building block in organic synthesis and a significant compound in various industrial applications, its unambiguous identification is crucial. This technical guide provides an in-depth overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the structural elucidation of **2-Methyl-1-propanol**. The data is presented alongside detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

^1H NMR Spectroscopy

Proton NMR (^1H NMR) of **2-Methyl-1-propanol** reveals four distinct proton environments, consistent with its structure.^[1] The integrated signal intensity ratio of 6:1:2:1 corresponds directly to the number of protons in each unique environment.^{[1][2]}

Table 1: ^1H NMR Data for **2-Methyl-1-propanol** (Solvent: CDCl_3 , Reference: TMS)

Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
(CH ₃) ₂	0.92	Doublet	6.4	6H
CH	1.75	Multiplet (Nonet)	6.4, 6.5	1H
OH	~2.07	Singlet (broad)	-	1H
CH ₂	3.39	Doublet	6.5	2H

Data sourced from ChemicalBook.
[\[3\]](#)

- -CH₃ protons (0.92 ppm): The six protons of the two equivalent methyl groups are split by the single adjacent methine proton, resulting in a doublet.[\[1\]](#)
- -CH proton (1.75 ppm): This proton is coupled to the six methyl protons and the two methylene protons, theoretically producing a complex multiplet (a nonet).[\[1\]](#)[\[2\]](#)
- -OH proton (~2.07 ppm): The hydroxyl proton typically appears as a broad singlet due to rapid chemical exchange, which averages out its coupling to adjacent protons.[\[1\]](#)
- -CH₂ protons (3.39 ppm): These protons are deshielded by the adjacent electronegative oxygen atom. They are split by the single methine proton, resulting in a doublet.[\[1\]](#)[\[3\]](#)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the presence of three distinct carbon environments for the four carbon atoms in the molecule, as the two methyl carbons are chemically equivalent.[\[4\]](#)

Table 2: ¹³C NMR Data for **2-Methyl-1-propanol** (Solvent: CDCl₃, Reference: TMS)

Assignment	Chemical Shift (δ) ppm
(CH ₃) ₂	19.0
CH	30.8
CH ₂	75.3
Data sourced from Doc Brown's Chemistry.[4]	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Methyl-1-propanol** is dominated by absorptions characteristic of an alcohol.

Table 3: Key IR Absorptions for **2-Methyl-1-propanol**

Wavenumber (cm ⁻¹)	Intensity / Shape	Bond Vibration
3500 - 3230	Strong, Broad	O-H stretch (hydrogen-bonded)
~2900	Strong, Sharp	C-H stretch (alkyl)
~1050	Strong	C-O stretch (primary alcohol)
Data sourced from Doc Brown's Chemistry.[5]		

The most prominent feature is the very broad and strong absorption band in the 3500-3230 cm⁻¹ region, which is definitive for the O-H stretching of a hydrogen-bonded alcohol.[5] The presence of a strong C-O stretching absorption around 1050 cm⁻¹ further confirms the alcohol functional group.[5]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak for **2-Methyl-1-propanol** appears at a mass-to-charge ratio (m/z) of 74.[6][7]

Table 4: Major Fragments in the Mass Spectrum of **2-Methyl-1-propanol**

m/z	Relative Intensity	Proposed Fragment
74	Moderate	$[\text{C}_4\text{H}_{10}\text{O}]^{+\cdot}$ (Molecular Ion)
57	Moderate	$[(\text{CH}_3)_2\text{CHCH}_2]^+$
43	100% (Base Peak)	$[(\text{CH}_3)_2\text{CH}]^+$
42	High	$[\text{C}_3\text{H}_6]^{+\cdot}$
41	High	$[\text{C}_3\text{H}_5]^+$
31	High	$[\text{CH}_2\text{OH}]^+$

Data sourced from MassBank
and Doc Brown's Chemistry.[\[6\]](#)
[\[8\]](#)

The fragmentation of **2-Methyl-1-propanol** is characterized by two primary pathways:

- α -Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation pattern for alcohols.[\[9\]](#) The loss of the largest possible radical is favored, leading to the formation of the isopropyl cation at m/z 43, which is the most stable and abundant fragment (the base peak).[\[6\]](#)
- Dehydration: The loss of a water molecule (18 amu) from the molecular ion can also occur, though it is less prominent in this case.[\[9\]](#)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for a liquid sample like **2-Methyl-1-propanol**.

NMR Spectroscopy

- Sample Preparation: Approximately 5-25 mg of **2-Methyl-1-propanol** is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean NMR tube.[\[10\]](#) A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift

calibration ($\delta = 0.00$ ppm).[1][10] The sample should be free of any solid particles; filtration through a pipette with a glass wool plug is recommended if necessary.

- **Data Acquisition:** The ^1H and ^{13}C NMR spectra are recorded on a Fourier-transform NMR spectrometer, for instance, at a frequency of 400 MHz for protons.[11] For ^{13}C NMR, a higher concentration or a longer acquisition time may be needed due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

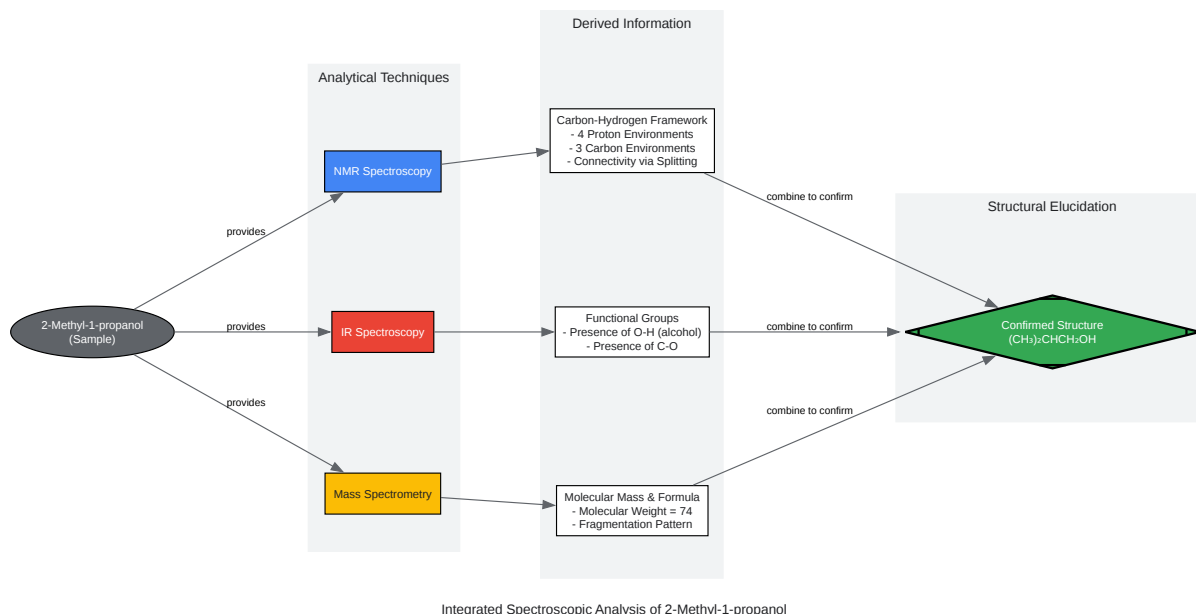
- **Sample Preparation:** For a liquid sample ("neat"), one to two drops of **2-Methyl-1-propanol** are placed directly between two infrared-transparent salt plates (e.g., NaCl or KBr).[12] The plates are pressed together to form a thin liquid film. This "sandwich" is then placed in the sample holder of the spectrometer.[12]
- **Data Acquisition:** The spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.[13] A background spectrum of the empty salt plates is typically run first and automatically subtracted from the sample spectrum. The data is plotted as transmittance or absorbance versus wavenumber (cm^{-1}).[13]

Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** For a volatile liquid like **2-Methyl-1-propanol**, the sample is often introduced into the mass spectrometer via Gas Chromatography (GC-MS) or direct injection.[14] In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation (Electron Ionization, EI).[8][15]
- **Data Acquisition:** The resulting positively charged fragments are accelerated, separated by their mass-to-charge ratio (m/z) in a mass analyzer, and detected. The resulting mass spectrum plots the relative abundance of each ion versus its m/z value.[16]

Integrated Spectroscopic Analysis

No single technique provides all the necessary structural information. The power of spectroscopic analysis lies in integrating the data from NMR, IR, and MS to build a complete and verified molecular structure.



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Caption: Logical workflow for the structural confirmation of **2-Methyl-1-propanol**.

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